Pentadecadiene
Description
Pentadecadiene (C₁₅H₂₈) is a linear alkadiene with two double bonds, commonly identified as a pyrolysis product of polyethylene (PE) in environmental and soil analyses . Its isomers, such as 1,14-pentadecadiene and 6,9-pentadecadiene, are structurally distinct due to varying double-bond positions. Key applications include:
- PE Quantification: Used as a marker in pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) for detecting microplastics in soil and wastewater .
- Biological Relevance: Acts as a semiochemical in insects, though with weaker electrophysiological activity compared to other compounds .
- Natural Occurrence: Found in trace amounts (0.2%) in essential oils of Paeonia × suffruticosa cultivars .
Properties
CAS No. |
75081-19-5 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(3E)-pentadeca-1,3-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-15H2,2H3/b7-5+ |
InChI Key |
SHWRGPMBBKBLKB-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C |
Canonical SMILES |
CCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecadiene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For example, the reaction of a suitable phosphonium ylide with a long-chain aldehyde can yield this compound.
Another method involves the dehydrohalogenation of halogenated precursors. For instance, the treatment of 1-halo-6,9-pentadecadiene with a strong base can result in the elimination of hydrogen halide, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of long-chain hydrocarbons. This process typically uses metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms from the hydrocarbon chain, resulting in the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions
Pentadecadiene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The double bonds in this compound can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1-halo-6,9-pentadecadiene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
Scientific Research Applications
Pentadecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which pentadecadiene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, for example, the double bonds in this compound react with oxidizing agents to form epoxides or diols. These reactions typically involve the formation of reactive intermediates, such as peroxides or radicals, which then react with the double bonds.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally related to pentadecadiene and share overlapping applications:
Analytical Performance in PE Quantification
Key Findings :
- Tetradecadiene is analytically superior in soils with organic carbon >15 mg/g due to reduced interference .
- This compound’s overestimation in clayey sand and silty soils limits its reliability without correction .
Challenges and Recommendations
- Interference Mitigation : Use tetradecadiene for high-OM soils and combine with cleanup steps to resolve co-elution issues .
- Isomer-Specific Analysis : Differentiate isomers (e.g., 1,14 vs. 6,9-pentadecadiene) via retention indices or advanced GC columns .
- Standardization : Develop correction factors for this compound in PE quantification to account for humic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
